molecular formula C24H23N3O6S B3873828 METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE

METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE

Cat. No.: B3873828
M. Wt: 481.5 g/mol
InChI Key: XVMLWAIHRAQBIS-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including perfumery, flavoring, and pharmaceuticals . This particular compound is characterized by its intricate structure, which includes a benzene ring, an ester functional group, and several other substituents that contribute to its unique properties.

Preparation Methods

The synthesis of METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE involves multiple steps and specific reaction conditions. One common method involves the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . This reaction forms the ester linkage, which is a key feature of the compound. Industrial production methods may involve more advanced techniques such as Suzuki–Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions .

Chemical Reactions Analysis

METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE can be compared to other esters such as methyl benzoate and ethyl benzoate . While these compounds share a similar ester functional group, the presence of additional substituents in this compound gives it unique properties and applications. The compound’s ability to undergo specific chemical reactions and its potential in scientific research make it distinct from other esters.

Properties

IUPAC Name

methyl 4-[(E)-[[2-(N-methylsulfonyl-4-phenoxyanilino)acetyl]hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S/c1-32-24(29)19-10-8-18(9-11-19)16-25-26-23(28)17-27(34(2,30)31)20-12-14-22(15-13-20)33-21-6-4-3-5-7-21/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMLWAIHRAQBIS-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE
Reactant of Route 2
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METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[(E)-({2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]ACETAMIDO}IMINO)METHYL]BENZOATE

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